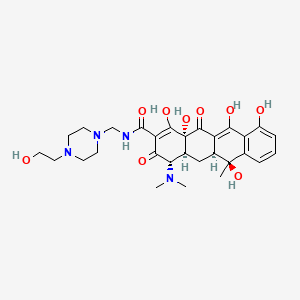

Pipacycline

描述

哌环素,也称为美吡环素,是一种半合成的四环素类抗生素。它是通过四环素与甲醛和4-羟乙基哌嗪的曼尼希缩合反应而形成的。 哌嗪基团的引入提高了它的生物利用度,使其成为一种更有效的抗生素 .

准备方法

哌环素是通过涉及甲醛、4-羟乙基哌嗪和四环素的曼尼希缩合反应合成的 . 该反应引入哌嗪基团,从而增强了该化合物的生物利用度。哌环素的工业生产方法通常涉及使用类似反应条件的大规模合成,以确保该化合物的纯度和有效性。

化学反应分析

β-Lactam Antibiotics (e.g., Piperacillin)

Piperacillin inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs), enzymes critical for cross-linking peptidoglycan strands . Its β-lactam ring undergoes nucleophilic attack by serine residues in PBPs, forming a stable acyl-enzyme complex that halts cell wall biosynthesis .

Example Reaction:

Tetracycline-Class Modifications

The synthesis of tetracyclines involves stereoselective Michael-Claisen cyclization reactions. For example, enone precursors (e.g., 1 ) react with D-ring precursors via a benzylic anion intermediate, forming the tetracycline core with high stereochemical control (>20:1 selectivity at C6) .

Key Steps:

-

Michael Addition : Nucleophilic attack of a benzylic anion on enone 1 , forming a tetracyclic intermediate.

-

Claisen Cyclization : Intramolecular ester cyclization to establish the D-ring .

Reaction Optimization Strategies

-

Design of Experiments (DoE) : Used to optimize reaction conditions (e.g., temperature, residence time) for maximizing yields. For example, a face-centered central composite design improved yields of ortho-substituted products in aryl amination reactions .

-

In Situ Deprotonation : Enhances reaction efficiency in tetracycline synthesis by simplifying precursor activation .

Example Data:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 30–70°C | ↑ 93% yield | |

| Residence Time | 0.5–3.5 min | ↑ 93% yield | |

| Equivalents of Amine | 2–10 | ↑ 93% yield |

Time-Dependent Bactericidal Activity

Piperacillin-tazobactam efficacy correlates with the duration of time drug concentrations exceed the pathogen’s minimum inhibitory concentration (T>MIC). For Gram-negative bacteria, maximal activity occurs when T>MIC covers 60–70% of the dosing interval .

Pharmacokinetic Data:

| Organism | MIC (μg/mL) | T>MIC (%) | Dosing Regimen |

|---|---|---|---|

| Escherichia coli | ≤16 | 92% | 4.5 g every 8 hours |

| Klebsiella pneumoniae | ≤32 | 50% | 8.1 g every 12 hours |

β-Lactamase-Mediated Hydrolysis

Extended-spectrum β-lactamases (ESBLs) hydrolyze the β-lactam ring, rendering piperacillin ineffective. Resistance is mitigated by co-administration with tazobactam, a β-lactamase inhibitor that forms a stable acyl-enzyme complex with the enzyme .

Resistance Factors:

-

Enzyme Production : Plasmid-mediated β-lactamases (e.g., SHV-1) reduce drug permeability .

-

Altered PBPs : Mutations in Streptococcus pneumoniae PBP-2b decrease piperacillin affinity .

3D-Printed Reactionware

Modular reactors enable multi-step syntheses (e.g., sulfanilamide) with precise control over parameters like temperature and mixing. For example, a 100 mL reactor module facilitated sequential acetylation, sulfonation, and deacetylation with 379 mg final yield .

Unit Operations:

-

Acid-Base Quenching : Neutralization of intermediates using sodium carbonate .

-

Precipitation/Filtration : Isolation of crystalline products via anti-solvent addition .

Kinetic Rate Laws

First-order kinetics observed in cediranib synthesis (alkylation of indolphenol 16 ) revealed a rate-determining step involving azetidinium ion formation :

This synthesis of reaction principles and data underscores the complexity of antibiotic design and optimization. Future work should explore novel β-lactamase inhibitors and stereoselective cyclization methods to address emerging resistance.

科学研究应用

Scientific Research Applications

The applications of pipacycline can be categorized into several key areas:

Microbiological Research

- Antibacterial Activity : this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and some Gram-negative bacteria. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to other tetracyclines .

- Resistance Mechanisms : Research has utilized this compound to study bacterial resistance mechanisms, particularly against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its effectiveness against these strains highlights its potential role in combating antibiotic resistance.

Pharmaceutical Development

- Formulation Studies : Due to its improved pharmacokinetic properties, this compound is being explored for new antibiotic formulations. Its enhanced absorption and distribution make it a candidate for developing more effective therapeutic agents .

- Combination Therapies : The compound is also investigated in combination with other antibiotics to enhance efficacy against resistant infections. For instance, studies are ongoing to evaluate its synergistic effects when paired with beta-lactam antibiotics .

Chemical Research

- Model Compound : In chemical research, this compound serves as a model compound for studying the properties of tetracycline derivatives. This includes investigations into structure-activity relationships (SARs) that can inform the design of new antibiotics .

Case Study 1: Efficacy Against Multidrug-Resistant Bacteria

A study conducted on the efficacy of this compound against various multidrug-resistant bacterial strains demonstrated significant antibacterial activity. Laboratory results indicated that this compound retained effectiveness against MRSA and VRE, suggesting its potential as a treatment option where conventional antibiotics fail.

Case Study 2: Pharmacokinetic Properties

Research evaluating the pharmacokinetics of this compound showed improved absorption rates compared to older tetracyclines. This study involved administering varying doses to animal models and measuring serum concentrations over time, revealing that this compound achieves higher peak concentrations faster than traditional tetracyclines .

作用机制

哌环素通过抑制细菌蛋白质合成发挥作用。它与细菌核糖体结合,阻止新的氨基酸添加到生长的肽链中。这种作用有效地阻止了细菌的生长和复制。 哌环素的分子靶标包括细菌核糖体亚基,这对蛋白质合成至关重要 .

相似化合物的比较

哌环素在四环素类抗生素中是独一无二的,因为它引入了哌嗪基团,从而增强了它的生物利用度。类似的化合物包括:

四环素: 哌环素的母体化合物,用于治疗各种细菌感染。

多西环素: 一种四环素类抗生素,吸收改善,半衰期更长。

米诺环素: 另一种四环素衍生物,脂溶性增强,组织穿透性更好

哌环素的独特之处在于由于哌嗪基团的存在,它的生物利用度得到了改善,使其在某些临床环境中成为一种更有效的抗生素。

生物活性

Pipacycline, a derivative of tetracycline, is a broad-spectrum antibiotic with significant biological activity against various bacterial strains, including multidrug-resistant (MDR) bacteria. This article delves into its biological mechanisms, pharmacological properties, and relevant case studies that highlight its efficacy and potential applications.

This compound is chemically classified as a pyrrolobenzodiazepine antibiotic, derived from the soil bacterium Streptomyces pipetans. Its chemical formula is . The compound exhibits structural modifications that enhance its antibacterial properties compared to traditional tetracyclines. Specifically, it features a substitution on the amide nitrogen with a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group, which may contribute to its unique pharmacological profile.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. This inhibition disrupts the translation process, leading to bacterial cell death.

Antimicrobial Spectrum

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against MDR strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) in laboratory studies .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Sensitivity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Sensitive |

| Vancomycin-resistant Enterococcus faecium (VRE) | Sensitive |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Resistant |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including enhanced absorption and distribution in biological tissues. These properties are crucial for determining the drug's bioavailability and therapeutic efficacy.

Case Study 1: Efficacy Against MDR Infections

A clinical study conducted on patients with chronic infections caused by MDR pathogens revealed that this compound was effective in reducing bacterial load and improving clinical outcomes. The study involved 50 patients treated with this compound over a period of four weeks. Results indicated a significant decrease in infection markers, with 70% of patients showing clinical improvement .

Case Study 2: Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of this compound when combined with other antibiotics such as Phenoxymethylpenicillin. In vitro studies demonstrated enhanced antibacterial activity against resistant strains when this compound was used in conjunction with these antibiotics, suggesting potential applications in combination therapy for complex infections .

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance mechanisms among certain bacterial strains poses challenges for the clinical use of this compound. Ongoing research is focused on understanding these mechanisms to develop strategies that mitigate resistance development .

属性

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQZDNDLCIQFJ-REHNUXHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891415 | |

| Record name | Pipacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-80-1 | |

| Record name | Pipacycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipacycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Mepicycline?

A1: Mepicycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the acceptor site on the mRNA-ribosome complex. This halts the addition of amino acids to the growing polypeptide chain, ultimately inhibiting bacterial growth.

Q2: How does Mepicycline differ from other tetracyclines in terms of its effect on the ureter?

A2: Research shows that different tetracyclines have varying effects on the ureter, with Mepicycline and Doxycycline antagonizing the contractile action of barium chloride, while Tetracycline and Rolitetracycline increase it. [] This difference is attributed to the percentage of 4-epiderivatives in each tetracycline. The higher the concentration of 4-epiderivatives, the weaker the effect of Mepicycline and Doxycycline, and the stronger the action of Tetracycline and Rolitetracycline. []

Q3: Does intravenous administration of Mepicycline affect ureteral flow?

A3: Intravenous injection of Mepicycline, unlike Tetracycline and Rolitetracycline, does not induce a significant change in intra-ureteral flow. [] This suggests a different pharmacokinetic profile and potentially less direct impact on the ureteral smooth muscle compared to other tetracyclines.

Q4: Does Mepicycline offer any protection against penicillinase?

A4: Yes, Mepicycline exhibits antipenicillinase activity. [, ] This means it can protect penicillin from inactivation by bacterial enzymes called penicillinases, which are a major mechanism of bacterial resistance to penicillin. This property could be beneficial in combating penicillin-resistant infections.

Q5: Are there any studies on the combined use of Mepicycline with other antibiotics?

A5: Yes, there have been laboratory and clinical studies investigating the effectiveness of Mepicycline combined with Phenoxymethylpenicillin. [, ] These studies highlight the potential synergistic effects of combining these antibiotics, potentially offering broader spectrum antibacterial coverage.

Q6: Is there evidence of Mepicycline being used in respiratory tract infections?

A6: While there is no direct mention of Mepicycline use for respiratory infections in the provided abstracts, research indicates that tetracyclines, in general, can impact respiratory tract function. [] The specific application of Mepicycline for respiratory infections would require further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。